(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O4S2 and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Biological Activities
Research on pyrazolyl aryl methanones derivatives has shown that these compounds can exhibit favorable herbicidal and insecticidal activities. A study by Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. These compounds were synthesized via multi-step reactions and characterized by various spectroscopic techniques. The biological activity results highlighted some of the title compounds' herbicidal and insecticidal activities, indicating their potential application in agricultural research and pest management. This study provides insights into the structural and functional diversity of pyrazolyl derivatives, suggesting potential areas for further exploration and application in scientific research (Wang et al., 2015).
Potential Anticancer and Antimicrobial Applications
Another research avenue for similar compounds involves their potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized a series of pyrazole derivatives that were evaluated for their in vitro antimicrobial and anticancer activity. This study revealed that some of the synthesized compounds exhibited higher anticancer activity compared to doxorubicin, a reference drug. Additionally, most of the newly synthesized compounds showed good to excellent antimicrobial activity. This research underscores the potential of pyrazole derivatives as leads for developing new therapeutic agents with anticancer and antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies and Drug Design
Radhika et al. (2020) designed and synthesized a novel series of pyrazoline incorporated isoxazole derivatives. These compounds underwent molecular docking studies with human DHFR, identifying compounds with high binding affinity. This research not only highlights the synthetic capabilities for creating novel compounds but also emphasizes the importance of computational methods in drug discovery. The compounds were screened for anticancer activity, showing promise as potential therapeutic agents. Such studies are crucial for understanding the molecular basis of compound interactions and for the rational design of drugs with targeted activities (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-12-17(13(2)20-19-12)29(25,26)23-7-4-6-22(8-9-23)18(24)14-11-15(27-21-14)16-5-3-10-28-16/h3,5,10-11H,4,6-9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNJYWJWQXBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.